9-Borafluorene

Lewis Acid Catalysis Frustrated Lewis Pairs Olefin Polymerization

9-Borafluorene’s constrained antiaromatic BC4 ring imparts Lewis acidity and steric selectivity that cannot be achieved with acyclic boranes. Fluorinated derivatives outperform B(C6F5)3 in FLP-catalyzed hydrogenation and small-molecule activation, while electron-donating variants deliver record OLED luminance. This scaffold also enables reversible fluoride sensing in aqueous media. Selecting 9-borafluorene ensures access to reactivity and photophysics that are unattainable with conventional triarylboranes.

Molecular Formula C12H8B
Molecular Weight 163.00 g/mol
CAS No. 244-33-7
Cat. No. B15495326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Borafluorene
CAS244-33-7
Molecular FormulaC12H8B
Molecular Weight163.00 g/mol
Structural Identifiers
SMILES[B]1C2=CC=CC=C2C3=CC=CC=C31
InChIInChI=1S/C12H8B/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8H
InChIKeyABWWTUMFUROETF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Borafluorene (CAS 244-33-7): Core Properties and Industrial Positioning for Scientific Procurement


9-Borafluorene is a tricyclic boron-containing heterocycle featuring a central antiaromatic BC4 ring fused with two arene groups, exhibiting pronounced Lewis acidity and unique photophysical properties [1]. This class of molecules demonstrates a 4π-electron antiaromatic system that enhances Lewis acidity relative to noncyclic analogues, making them valuable in catalysis, optoelectronics, and sensor applications [2]. The molecular formula is C12H9B with a molar mass of approximately 164.01 g/mol, typically appearing as a yellow or orange solid soluble in organic solvents such as dichloromethane and tetrahydrofuran [3].

9-Borafluorene Selection Guide: Why Non-Specific Boron Lewis Acids Cannot Simply Replace This Scaffold


Substituting 9-borafluorene with other boron-based Lewis acids, such as B(C6F5)3 or conventional triarylboranes, is scientifically invalid due to fundamentally different steric profiles and electronic structures. The antiaromatic BC4 ring in 9-borafluorenes imposes a constrained geometry that significantly alters Lewis acid strength and selectivity compared to acyclic analogues [1]. Fluorinated 9-borafluorenes demonstrate comparable or superior Lewis acidity to B(C6F5)3 with sterically undemanding bases like MeCN, but exhibit markedly stronger acidity with bulkier bases such as THF due to reduced steric shielding around the boron center [2]. Furthermore, functionalization with trifluoromethyl groups yields derivatives that are exceptionally easy to reduce while maintaining excellent hydrolytic stability, a property not matched by conventional perfluoroaryl boranes [3]. These structural and electronic distinctions preclude simple one-for-one replacement in catalytic or materials applications.

9-Borafluorene Quantitative Performance Evidence: Direct Comparator Data for Informed Procurement Decisions


Lewis Acidity Comparison: Fluorinated 9-Borafluorene vs. B(C6F5)3 with Sterically Varied Bases

Perfluorinated 9-phenyl-9-borafluorene (1) demonstrates comparable Lewis acidity to B(C6F5)3 with the sterically undemanding base acetonitrile, but is clearly the stronger Lewis acid when competing for the more sterically prominent base tetrahydrofuran (THF) [1]. This differential behavior arises from the reduced steric congestion around the boron center in the borafluorene scaffold, which allows better access for bulky substrates [1].

Lewis Acid Catalysis Frustrated Lewis Pairs Olefin Polymerization

OLED Luminance Performance: 9-Borafluorene Derivatives as Emissive Materials

9-Borafluorene derivatives functionalized with electron-donating groups have been successfully incorporated as light-emitting materials in OLED devices, exhibiting strong yellow-greenish electroluminescence with a maximum luminance intensity exceeding 22,000 cd m−2 [1]. These represent the first examples of 9-borafluorene derivatives used in OLED devices [1].

OLED Materials Electroluminescence Organic Electronics

Photoluminescence Quantum Yield: 9-Borafluorene Derivatives in Solid State

9-Borafluorene derivatives exhibit strong yellowish emission in both solution and solid state. The derivative FMesB-Cz achieves a photoluminescence quantum yield of up to 73.6% as a neat film [1]. Additionally, carbazole-functionalized derivatives have been reported with quantum yields up to ~100% in solution and 94% in film [2].

Luminescent Materials Solid-State Emission Optoelectronics

Lewis Superacidity: 3D Analogues of 9-Borafluorenes vs. 9,10-Diboraanthracenes

Three-dimensional analogues of 9-borafluorenes, (C2B10H10)2BR (R = Cl, Br, H, phenyl), exhibit Lewis superacidity as confirmed by Gutmann-Beckett acceptor numbers and computational fluoride/hydride ion affinity (FIA/HIA) studies [1]. The Lewis acidity of these analogues (1-3) is higher than that of the corresponding 3D analogues of 9,10-diboraanthracenes (DBA) [1]. Specifically, acceptor numbers (AN) were measured as 89.1 for compound 1 and 91.8 for compound 2 [1].

Lewis Superacids Carborane Chemistry Hydrogen Activation

Electronic Structure Modulation: Poly(9-borafluorene) vs. Polyfluorene

Poly(9-borafluorene) (P9BF), the boron congener of polyfluorene, exhibits a reduced optical bandgap (Eg,opt = 2.28 eV) and a significantly lowered LUMO level (−3.9 eV) compared to polyfluorene [1]. The vinylene copolymer P9BFV further reduces the optical bandgap to 2.12 eV and LUMO to −4.0 eV [1].

Conjugated Polymers Electron-Deficient Materials Sensor Materials

Fluoride Sensing: Boron-Containing Polyfluorene Nanofilm Detection Range

A fluorene-based π-conjugated copolymer incorporating on-chain dibenzoborole (9-borafluorene) units was used to fabricate a nanocoated gold interdigitated microelectrode array device [1]. This sensor successfully detects fluoride in aqueous solution across a broad concentration range of 10^-11 to 10^-4 M using impedance spectroscopy [1].

Chemical Sensors Fluoride Detection Impedimetric Sensing

9-Borafluorene Optimal Application Scenarios: Evidence-Based Deployment for Maximum Scientific and Industrial Value


Frustrated Lewis Pair (FLP) Catalysis with Bulky Substrates

The enhanced Lewis acidity of fluorinated 9-borafluorenes toward sterically demanding bases such as THF, compared to B(C6F5)3, makes them superior activators in FLP-catalyzed hydrogenations and small molecule activations involving bulky substrates [1]. Their constrained geometry reduces steric shielding around the boron center, enabling reactions that are sluggish or impossible with conventional perfluoroaryl boranes [1].

OLED Emissive Layers for Yellow-Green Electroluminescence

9-Borafluorene derivatives functionalized with electron-donating groups serve as effective light-emitting materials in OLED devices, achieving luminance >22,000 cd m−2 with yellow-greenish emission [2]. Their high solid-state quantum yields (up to 73.6% for FMesB-Cz neat film) and improved atmospheric stability make them viable candidates for display and lighting technologies [2].

Ultrasensitive Fluoride Detection in Aqueous Environments

Polymers incorporating 9-borafluorene units enable the fabrication of impedimetric sensors capable of detecting fluoride over a concentration range of 10^-11 to 10^-4 M in aqueous solution [3]. The reversible boron-fluoride complexation provides a reliable transduction mechanism for environmental monitoring and water quality assessment [3].

N-Type Semiconducting Polymers for Organic Electronics

Poly(9-borafluorene) homopolymers and copolymers exhibit significantly reduced LUMO levels (−3.9 to −4.0 eV) compared to polyfluorene, enhancing electron-accepting properties [4]. This electronic structure makes them suitable as n-type semiconductors in organic field-effect transistors (OFETs) and as electron-transport layers in organic photovoltaics [4].

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